Acil-CoAs
Acyl CoA, or Acyl-Coenzyme A, is a key molecule in lipid metabolism and energy production within cells. It plays a critical role as an activated form of fatty acids. In the cell, acyl groups are attached to coenzyme A (CoA), forming Acyl-CoA. This process requires ATP and serves as the starting point for various metabolic pathways.
Acyl CoAs are involved in several important biological processes such as beta-oxidation, where they are broken down into smaller units for energy production; ketogenesis, where fatty acids are converted to ketone bodies; and biosynthesis of cholesterol, phospholipids, and other lipids. They also serve as essential substrates in signaling pathways that regulate cellular functions.
In research settings, Acyl-CoA is widely used as a standard reference for studying lipid metabolism and related diseases. Its accurate quantification can provide valuable insights into metabolic disorders such as diabetes, obesity, and cardiovascular disease.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Coenzyme A, S-cyclohexanecarboxylate | 5960-12-3 | C28H46N7O17P3S |
![]() |
Coenzyme A, S-(hydrogen 2-methylpropanedioate) | 1264-45-5 | C25H40N7O19P3S |
![]() |
Coenzyme A, S-(9Z)-9-octadecenoate | 1716-06-9 | C39H68N7O17P3S |
![]() |
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate | 6709-57-5 | C39H66N7O17P3S |
![]() |
Benzoyl coenzyme A lithium salt | 102185-37-5 | C28H40N7O17P3S.Li |
![]() |
HMG-CoA | 1553-55-5 | C27H44N7O20P3S |
![]() |
Coenzyme A, S-(hydrogen methylpropanedioate), tetralithium salt (9CI) | 104809-02-1 | C25H36N7O19P3S-4.H2O.4[Li+] |
![]() |
Acetoacetyl coenzyme A trisodium salt tetrahydrate | 102029-52-7 | C25H37N7Na3O18P3S |
![]() |
Coenzyme A, S-(9Z,12Z,15Z)-9,12,15-octadecatrienoate | 13673-87-5 | C39H66N7O17P3S |
Literatura Relacionada
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Fornecedores recomendados
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados